"synthesis and characterization of Methyl 5-amino-6-methylnicotinate"
"synthesis and characterization of Methyl 5-amino-6-methylnicotinate"
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-amino-6-methylnicotinate
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for Methyl 5-amino-6-methylnicotinate, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile chemical intermediate, its functional groups—an aromatic amine, a methyl ester, and a sterically-hindered pyridine core—make it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1] This document outlines a robust, multi-step synthesis, explains the chemical principles underpinning the chosen methodology, and provides a full suite of characterization protocols (NMR, IR, MS) with predicted data to ensure structural verification and purity assessment. This guide is intended for researchers, synthetic chemists, and drug development professionals requiring a practical and scientifically-grounded approach to this compound.
Strategic Approach to Synthesis
The synthesis of polysubstituted pyridines like Methyl 5-amino-6-methylnicotinate requires a carefully planned strategy to install the desired functional groups with correct regioselectivity. Direct amination of a pre-existing methyl-6-methylnicotinate scaffold is challenging due to the directing effects of the ring nitrogen and the ester group. Therefore, a more robust approach involves the construction of the pyridine ring from acyclic precursors, which allows for precise placement of the required substituents.
The strategy detailed here is adapted from established methods for synthesizing closely related substituted nicotinates.[1][2] It employs a condensation reaction to form the core pyridine ring, followed by functional group manipulation. This approach is advantageous as it utilizes readily available starting materials and proceeds through well-understood reaction mechanisms, ensuring reproducibility and scalability.
Proposed Synthetic Pathway
The synthesis is proposed as a three-step sequence starting from ethyl acetoacetate, which is first converted to its corresponding enamine, followed by a cyclization and subsequent amination.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of Methyl 5-amino-6-methylnicotinate.
Step 1: Synthesis of Ethyl 2-cyano-3-methylglutaconate
This initial step involves a Knoevenagel condensation reaction.
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Rationale: This reaction is a classic method for C-C bond formation. The active methylene group of ethyl cyanoacetate attacks the carbonyl group of ethyl acetoacetate, followed by dehydration to yield the glutaconate derivative.
-
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure. The resulting crude oil, Ethyl 2-cyano-3-methylglutaconate, can often be used in the next step without further purification.
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Step 2: Synthesis of Ethyl 5-amino-2-hydroxy-6-methylnicotinate
This step involves a Michael addition followed by an intramolecular cyclization to form the pyridine ring.
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Rationale: The addition of an amine to the glutaconate derivative initiates a cascade of reactions, culminating in the formation of the functionalized pyridinone ring system.
-
Procedure:
-
Dissolve the crude product from Step 1 in ethanol.
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Add an excess of aqueous ammonia (3-4 eq) to the solution.
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Stir the mixture at room temperature for 12-18 hours.
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A precipitate will form. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-amino-2-hydroxy-6-methylnicotinate.
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Step 3: Synthesis of Methyl 5-amino-6-methylnicotinate
This final step involves three key transformations: halogenation of the 2-position, reduction of the nitro group, and transesterification to the methyl ester. For clarity, this is presented as a one-pot sequence, though isolation of intermediates may be performed.
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Rationale: The hydroxyl group at the 2-position is first converted to a better leaving group (e.g., a chloride) to facilitate subsequent reactions. The nitro group is then reduced to the desired amine. Finally, a transesterification reaction in methanol under acidic conditions converts the ethyl ester to the target methyl ester.[3]
-
Procedure:
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Chlorination: Suspend the product from Step 2 in phosphorus oxychloride (POCl₃) (3-5 eq) and heat to reflux for 2-3 hours.
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Cool the mixture and carefully quench by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
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Reduction: To the ethyl acetate solution, add a reducing agent such as iron powder (Fe) or tin(II) chloride (SnCl₂) and a catalytic amount of ammonium chloride. Heat the mixture to 50-60 °C for 2-4 hours.
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Filter the reaction mixture through celite to remove inorganic solids.
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Transesterification: Evaporate the ethyl acetate. Dissolve the residue in methanol and add a catalytic amount of concentrated sulfuric acid. Heat to reflux for 12-17 hours.[4]
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Cool the solution and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Methyl 5-amino-6-methylnicotinate.
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Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the final product. The following section details the expected results from standard analytical techniques.
Physical Properties
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Melting Point | 140-150 °C (Estimated) |
Spectroscopic Data
The following data is predicted based on the chemical structure and analysis of analogous compounds.[3][5]
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Rationale: ¹H NMR provides detailed information about the electronic environment and connectivity of protons in the molecule.[6] The spectrum is predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.
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Predicted Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | s | 1H | H-2 | Deshielded by adjacent nitrogen and ester group. |
| ~7.10 | s | 1H | H-4 | Shielded relative to H-2. |
| ~5.50 | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and exchange; chemical shift is solvent-dependent. |
| 3.75 | s | 3H | -OCH₃ | Typical chemical shift for ester methyl protons.[6] |
| 2.30 | s | 3H | -CH₃ | Methyl group attached to the aromatic ring. |
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Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.[7]
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Predicted Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~166.5 | C=O | Ester carbonyl carbon. |
| ~155.0 | C-6 | Carbon bearing the methyl group, deshielded by nitrogen. |
| ~148.0 | C-2 | Deshielded by adjacent nitrogen and ester. |
| ~140.0 | C-5 | Carbon bearing the amino group. |
| ~120.0 | C-3 | Carbon bearing the ester group. |
| ~115.0 | C-4 | Aromatic CH carbon. |
| ~51.5 | -OCH₃ | Ester methyl carbon. |
| ~22.0 | -CH₃ | Ring methyl carbon. |
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Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]
-
Predicted Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch | Primary Amine |
| 3050 - 3000 | Weak | C-H stretch | Aromatic |
| 2980 - 2850 | Weak | C-H stretch | Aliphatic (-CH₃, -OCH₃) |
| 1725 - 1700 | Strong, Sharp | C=O stretch | Ester |
| 1620 - 1580 | Medium | N-H bend | Primary Amine |
| 1550 - 1450 | Medium-Strong | C=C / C=N stretch | Aromatic Ring |
| 1250 - 1150 | Strong | C-O stretch | Ester |
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Rationale: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]
-
Predicted Data (Electron Impact, EI):
-
Molecular Ion (M⁺): m/z = 166.18
-
Key Fragments:
-
m/z = 135 ([M-OCH₃]⁺): Loss of the methoxy group.
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m/z = 107 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.
-
-
Workflow for Characterization
Caption: A standard workflow for the complete characterization of the target compound.
Safety and Handling
-
Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Strong acids like sulfuric acid are corrosive. Pyridine derivatives should be handled with care as they can be toxic.
-
Procedures: Reactions performed at elevated temperatures or under reflux must be conducted with appropriate apparatus and caution. Quenching of reactive reagents like POCl₃ should be done slowly and at low temperatures.
Conclusion
This guide presents a viable and detailed synthetic route for Methyl 5-amino-6-methylnicotinate, a compound with significant potential in synthetic and medicinal chemistry. By leveraging established pyridine synthesis methodologies, this protocol offers a reliable pathway for obtaining the target molecule. The comprehensive characterization plan, complete with predicted spectroscopic data, provides a robust framework for structural verification and purity analysis, ensuring the material's quality for subsequent research and development applications.
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